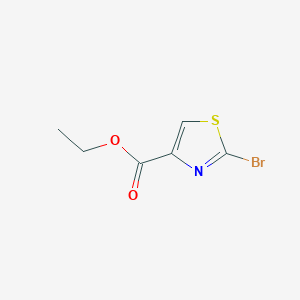

Ethyl 2-bromothiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9) is a brominated thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol. It is a light yellow to yellow-brown crystalline solid sensitive to moisture and light . Key physicochemical properties include:

- Melting Point: 68–72°C

- Boiling Point: 154°C at 13 mmHg

- Density: 1.654 g/cm³

- LogP: 2.08 (indicating moderate lipophilicity)

- Refractive Index: 1.549 .

The compound is synthesized via cyclization of ethyl bromopyruvate with thiourea under reflux, followed by bromination using sodium nitrite and DMSO . It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura couplings and Hantzsch thiazole syntheses .

Métodos De Preparación

Comparative Analysis of Methodologies

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Starting Material | Ethyl 3-bromopyruvate, thiourea | Ethyl 2-aminothiazole-4-carboxylate |

| Key Reagent | Thiourea | NaNO₂, HBr |

| Solvent | Ethanol | DMSO |

| Temperature | 120°C | 0–5°C |

| Yield | 83% | Not explicitly reported (crude product) |

| Purification | Crystallization | Column chromatography |

Advantages :

-

Scalability : Both steps are amenable to industrial-scale production.

-

Selectivity : Diazotization ensures precise bromination at the 2-position.

Challenges :

-

Yield Loss : The bromination step requires careful handling to minimize decomposition.

-

Solvent Choice : DMSO’s high boiling point complicates solvent removal.

Mechanistic Insights

Thiazole Ring Formation

The reaction between ethyl 3-bromopyruvate and thiourea proceeds via nucleophilic attack of the thiourea’s sulfur on the carbonyl carbon, followed by cyclization to form the thiazole ring. The mechanism aligns with the Hantzsch thiazole synthesis, where α-halo ketones react with thioureas .

Bromination via Diazonium Intermediates

The amino group in ethyl 2-aminothiazole-4-carboxylate undergoes diazotization with NaNO₂ and HBr, forming a diazonium salt. Subsequent displacement by bromide ions (from HBr) yields the final brominated product. This Sandmeyer-type reaction is highly efficient for introducing halogens at aromatic positions .

Industrial and Green Chemistry Considerations

Solvent Selection

-

Ethanol : Preferred for its low toxicity and ease of removal.

-

DMSO : While effective, its environmental impact necessitates recycling systems.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, to form a variety of substituted thiazole derivatives.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Substituted thiazole derivatives with various functional groups.

Oxidation Reactions: Thiazole sulfoxides and sulfones.

Reduction Reactions: Thiazolidine derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-bromothiazole-4-carboxylate is widely used as a building block in organic synthesis. Its bromine atom provides a reactive site for nucleophilic substitution reactions, allowing for the creation of various derivatives.

Reactions and Yield Data

The following table summarizes some reaction conditions and yields when using this compound:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reduction to (2-bromothiazol-4-yl)methanol | NaBH₄ in THF at 0 °C, stirred for 2 h | 87% |

| Esterification | Ethanol with acid catalyst | Variable |

| Nucleophilic Substitution | Various amines or alcohols | Variable |

These reactions demonstrate its versatility as a precursor for more complex molecules, which can be further functionalized to enhance biological activity.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains. The derivatives exhibited significant activity, suggesting that modifications to the thiazole ring could enhance efficacy .

- Anticancer Properties : Research indicated that compounds derived from this compound showed cytotoxic effects on cancer cell lines. The mechanism of action was linked to the inhibition of specific protein kinases involved in cancer progression .

Agrochemicals

The compound is also explored in agrochemical formulations. Its derivatives have shown promise as fungicides and herbicides due to their ability to disrupt cellular processes in target organisms.

Research Findings

Recent studies have highlighted the effectiveness of thiazole derivatives in controlling fungal pathogens in crops, demonstrating a potential application for this compound in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of ethyl 2-bromothiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom at the 2-position of the thiazole ring plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The compound’s ability to undergo substitution reactions also enables it to act as a versatile intermediate in the synthesis of bioactive molecules .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Methyl 2-Bromothiazole-4-Carboxylate (CAS: 170235-26-4)

- Molecular Formula: C₅H₄BrNO₂S

- Molecular Weight : 222.12 g/mol

- However, its lower logP (1.92 vs. 2.08) suggests slightly reduced membrane permeability compared to the ethyl derivative .

Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate (CAS: 22900-83-0)

- Molecular Formula: C₇H₈BrNO₂S

- Molecular Weight : 250.12 g/mol

- Key Differences : The methyl group at position 4 and carboxylate at position 5 alter electronic distribution, increasing steric hindrance. This structure may reduce reactivity in nucleophilic substitutions but improve thermal stability .

Ethyl 2-Chlorothiazole-4-Carboxylate (CAS: 100367-78-0)

- Molecular Formula: C₆H₆ClNO₂S

- Molecular Weight : 191.64 g/mol

- Key Differences : Substitution of bromine with chlorine decreases molecular weight and polarizability. The C–Cl bond (vs. C–Br) is less reactive in cross-coupling reactions, making it less favorable for Suzuki-Miyaura applications .

Key Observations :

- Bromine’s superior leaving group ability compared to chlorine enhances reactivity in palladium-catalyzed couplings.

- Ethyl esters generally offer better solubility in organic solvents than methyl esters, facilitating reaction scalability .

Actividad Biológica

Ethyl 2-bromothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : CHBrN OS

- Molecular Weight : 236.09 g/mol

- CAS Number : 100367-77-9

Biological Activity Overview

This compound exhibits various biological activities, including:

- Inhibition of Enzymatic Activity :

-

Corrosion Inhibition :

- Recent studies have highlighted its effectiveness as a corrosion inhibitor for copper in acidic environments (1M HCl). The compound demonstrated a decrease in corrosion rates and increased inhibition efficiency at varying temperatures and concentrations, indicating its potential use in materials protection .

- CYP450 Interaction :

The biological activity of this compound can be attributed to its structural features:

- The thiazole ring system contributes to its lipophilicity and ability to penetrate biological membranes, as indicated by its Log P values (ranging from 2.08 to 2.53) which suggest favorable permeability characteristics .

- The presence of bromine enhances the compound's electrophilic properties, facilitating interactions with nucleophiles in biological systems.

Case Study 1: Inhibition of Lactate Dehydrogenase

In a study focused on the optimization of pyrazole-based inhibitors, this compound was identified as a key intermediate. The compound's ability to inhibit LDH was evaluated through various assays, demonstrating effective dose-dependent inhibition with IC50 values in the micromolar range .

Case Study 2: Corrosion Inhibition Efficiency

A systematic investigation into the corrosion inhibition properties revealed that this compound effectively reduced copper corrosion rates by forming a protective film on the metal surface. The study varied inhibitor concentrations from 100 to 400 ppm and assessed temperature effects, showing that higher concentrations significantly improved inhibition efficiency while elevated temperatures reduced this effect .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-bromothiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Condensation of thiourea with ethyl bromopyruvate in ethanol at 78°C for 2.5 hours yields 93% product (yellow solid) after crystallization .

- Route 2 : Bromination of ethyl 2-aminothiazole-4-carboxylate using brominating agents (exact reagent unspecified) yields 53% product (white solid) after column chromatography .

- Key Factors : Reaction time, temperature, and purification methods (crystallization vs. chromatography) significantly affect yield and purity.

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

- NMR : H NMR shows ethyl ester protons (~1.3 ppm, triplet; ~4.3 ppm, quartet) and thiazole protons (aromatic region). C NMR confirms carbonyl (C=O) and brominated thiazole carbons .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What are common impurities in synthetic batches, and how are they addressed?

- Methodological Answer :

- Impurities : Unreacted starting materials (e.g., thiourea) or byproducts from incomplete bromination.

- Resolution : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 97:3 or 96:4 ratios) effectively separates impurities .

Advanced Research Questions

Q. How does this compound serve as a precursor in kinase inhibitor synthesis?

- Methodological Answer :

- Example : React with aniline to form ethyl 2-(phenylamino)thiazole-4-carboxylate, a key intermediate for CLK kinase inhibitors (e.g., GPS167). Hydrolysis and HATU-mediated coupling with 5-aminoindazole follow .

- Mechanistic Insight : Bromine at the 2-position facilitates nucleophilic substitution, enabling diversification of thiazole derivatives for structure-activity relationship (SAR) studies.

Q. What computational tools are used to predict reactivity and optimize synthesis?

- Methodological Answer :

- Conceptual DFT : Calculate electrophilicity indices (e.g., Fukui functions) to predict bromination sites .

- Docking Studies : Tools like AutoDock VINA assess binding affinity of derivatives to biological targets (e.g., UDP-N-acetylmuramate/l-alanine ligase) .

Q. How do crystallization conditions affect polymorph formation in this compound?

- Methodological Answer :

- Case Study : Cooling reaction mixtures to 0°C promotes crystallization of a yellow polymorph, while room-temperature evaporation yields a white form .

- Analysis : Use differential scanning calorimetry (DSC) and powder XRD to compare thermal stability and lattice parameters.

Q. What strategies resolve contradictions in reported yields (e.g., 53% vs. 93%) for similar synthetic routes?

- Methodological Answer :

- Experimental Design : Conduct controlled studies varying solvents (ethanol vs. dioxane), brominating agents (NBS vs. Br₂), and catalysts.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Q. Key Recommendations for Researchers

Propiedades

IUPAC Name |

ethyl 2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHISCQPKKGDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326608 | |

| Record name | Ethyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-77-9 | |

| Record name | Ethyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.